molecular formula C19H28N2O4 B1429515 trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate CAS No. 1398504-06-7

trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

Cat. No.: B1429515
CAS No.: 1398504-06-7
M. Wt: 348.4 g/mol
InChI Key: KSWAWCLGGIVDBA-HOTGVXAUSA-N
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Description

trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a chiral piperidine derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The 4-aminopiperidine scaffold is a privileged structure in pharmaceutical development, known for its presence in biologically active compounds. This compound features a Boc-protected amine at the 4-position and a methyl ester at the 3-position of the piperidine ring, both of which are key functional handles for further synthetic elaboration. The stereochemistry of the molecule is defined as "trans," providing a specific three-dimensional configuration that is often critical for its biological interactions. The 4-aminopiperidine core is a significant pharmacophore in the development of novel therapeutic agents. Research into similar 4-aminopiperidine scaffolds has identified potent inhibitors targeting the assembly stage of the Hepatitis C virus (HCV) life cycle . Furthermore, structural analogs of this chemotype have demonstrated remarkable in vitro antifungal activity against clinically relevant species such as Candida spp. and Aspergillus spp., potentially through the inhibition of key enzymes (sterol C14-reductase and sterol C8-isomerase) in the fungal ergosterol biosynthesis pathway . The synthetic utility of this compound is enhanced by its protected amines, which allow for selective deprotection and functionalization. It can be used in reductive amination reactions and nucleophilic substitutions to create a diverse array of novel molecular entities. Its primary application is as a sophisticated synthetic intermediate for the construction of potential pharmaceutical candidates, chemical probes, and complex organic molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106907
Record name 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398504-06-7
Record name 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398504-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves the following steps :

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Scientific Research Applications

Chemistry

trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules and is integral in the development of new synthetic methodologies.

Key Reactions :

  • Esterification : Used to form esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution : Facilitates the introduction of various functional groups through substitution reactions.

Biology

In biological research, this compound is investigated for its role as a ligand in receptor binding studies. Its ability to interact with specific molecular targets makes it valuable for understanding biological pathways.

Biological Activities :

  • Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : Studies indicate its efficacy in modulating receptor activity, which may have implications for therapeutic applications.

Medicine

The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents targeting diseases such as cancer and neurological disorders.

Therapeutic Potential :

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells.
  • Neurological Effects : Investigated for effects on neurotransmitter receptors, indicating potential for treating neurological disorders.

Cytotoxicity Studies

A study demonstrated that piperidine derivatives similar to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The structural configuration was found to improve binding interactions with target proteins, suggesting a promising avenue for anticancer drug development.

Receptor Binding Studies

Research into the binding affinities of this compound revealed promising results with various receptors, indicating its potential as a lead compound for drug development targeting specific diseases.

Synthetic Applications

This compound has been utilized as an important intermediate in synthesizing bioactive compounds, demonstrating its utility in both academic research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Ring Substituents (Positions) CAS Number Molecular Formula Key Properties
Target Compound : trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate Piperidine 1: Benzyl; 3: Methyl ester; 4: Boc-amino 1398504-06-7 C₁₉H₂₈N₂O₄ High purity (95%), Boc protection for amine
Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate (Benzyl-carfentanyl analogue) Piperidine 1: Benzyl; 4: N-phenylpropanamido N/A C₂₃H₂₈N₂O₃ Opioid receptor affinity; lacks Boc group
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate Pyrrolidine 1: Benzyl; 3: Methyl ester; 4: 4-chlorophenyl 862283-69-0 C₁₉H₂₀ClNO₂ Smaller ring (5-membered); halogenated substituent
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine 1: Boc; 3: Carboxylic acid; 4: Phenyl 652971-20-5 C₁₇H₂₃NO₄ Free carboxylic acid (vs. methyl ester); stereospecific
Key Observations :

Pyrrolidine analogues (e.g., ) may exhibit faster metabolic clearance due to reduced steric hindrance.

Functional Group Variations :

  • Boc vs. Other Protections : The Boc group in the target compound allows controlled deprotection under acidic conditions, unlike the N-phenylpropanamido group in benzyl-carfentanyl analogues, which may require enzymatic or reductive cleavage .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to the free carboxylic acid in .

Substituent Effects: Benzyl Group: Common in all compounds, enhancing lipophilicity and π-π stacking interactions.

Key Observations :
  • Synthetic Complexity : The target compound’s Boc protection simplifies stepwise synthesis compared to halogenated or stereospecific derivatives .
  • Stability : Boc-protected amines (target compound) are more stable during storage than free amines or enzymatically cleavable groups .

Biological Activity

trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group, contribute to its biological activity. This article explores the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as a ligand in receptor binding studies, suggesting relevance in the development of therapeutic agents for diseases such as cancer and neurological disorders.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. Similar compounds have demonstrated cytotoxic effects against tumor cell lines, indicating that this compound may also possess anticancer properties .
  • Neurological Effects : Compounds with piperidine structures are often explored for their roles in treating neurological disorders. Their ability to interact with neurotransmitter receptors may enhance their efficacy as therapeutic agents.
  • Enzyme Inhibition : The compound's structural features may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to significant pharmacological effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives, including this compound:

  • Cytotoxicity Studies : A study on similar piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The three-dimensional structure of these compounds was suggested to improve binding interactions with target proteins .
  • Receptor Binding Studies : Investigations into the binding affinities of this compound with various receptors have shown promising results, indicating its potential as a lead compound for drug development targeting specific diseases.
  • Synthetic Applications : The compound serves as an important intermediate in the synthesis of bioactive compounds, demonstrating its utility in organic synthesis and medicinal chemistry applications.

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to other related piperidine derivatives:

Compound NameStructure FeaturesBiological ActivityReferences
This compoundBenzyl group, Boc-protected amino groupPotential anticancer activity, receptor binding
Piperidine Derivative AN-Alkyl substitutionAnalgesic properties
Piperidine Derivative BHydroxyl group presentAnti-inflammatory effects

Q & A

Q. What are the established synthetic routes for preparing trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a piperidine scaffold. Key steps include:
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine at position 4 using Boc anhydride or di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or triethylamine) .
  • Benzylation : Alkylation of the piperidine nitrogen with benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Installation of the methyl ester via carbodiimide-mediated coupling (e.g., DCC/DMAP) or direct methylation of a carboxylic acid precursor .
    Intermediates such as 4-amino-piperidine-3-carboxylic acid derivatives and Boc-protected precursors are critical for regiochemical control.

Q. Which spectroscopic techniques are most effective for confirming the trans configuration and Boc-group integrity?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Coupling constants between protons at positions 3 and 4 of the piperidine ring (J ≈ 8–12 Hz) confirm the trans configuration .
  • 13C NMR : A carbonyl signal at ~155 ppm confirms the Boc group .
  • IR Spectroscopy : A strong absorption band at ~1680–1720 cm⁻¹ corresponds to the Boc carbonyl and ester groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C₁₉H₂₆N₂O₄: M+Na⁺ = 381.1789) validate the structure .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or ester .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid premature deprotection. Conduct reactions under nitrogen/argon .

Advanced Research Questions

Q. How can synthetic yields be optimized while suppressing epimerization during piperidine ring functionalization?

  • Methodological Answer :
  • Temperature Control : Maintain reactions below 0°C during benzylation or esterification to minimize ring puckering and axial/equatorial isomerization .
  • Catalyst Selection : Use stereoselective catalysts (e.g., chiral Lewis acids) for asymmetric induction .
  • Design of Experiments (DoE) : Apply statistical optimization (e.g., response surface methodology) to balance reaction time, temperature, and reagent stoichiometry .

Q. What strategies prevent undesired side reactions during Boc deprotection in complex derivatives?

  • Methodological Answer :
  • Acid Selection : Use trifluoroacetic acid (TFA) in DCM (1:10 v/v) at 0°C for selective Boc removal without cleaving esters or benzyl groups .
  • Scavengers : Add triisopropylsilane (TIS) or water (1–2%) to quench carbocation byproducts during TFA treatment .
  • Monitoring : Track deprotection via TLC (silica gel, 10% MeOH/DCM) or in situ FTIR to halt the reaction at completion .

Q. How does the steric environment of the piperidine ring influence nucleophilic reactivity at the Boc-protected amine?

  • Methodological Answer :
  • Conformational Analysis : Perform DFT calculations (e.g., Gaussian 09) to model chair vs. boat conformations and predict steric hindrance .
  • Kinetic Studies : Compare reaction rates of the Boc-protected amine with bulkier analogs (e.g., tert-butyl vs. benzyl groups) in SN2 reactions .
  • X-ray Crystallography : Resolve crystal structures to correlate spatial arrangement with reactivity trends .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate synthesis?

  • Methodological Answer :
  • Intermediate Utility : Serves as a precursor for kinase inhibitors or GPCR modulators by enabling regioselective functionalization of the piperidine ring .
  • Prodrug Design : The methyl ester enhances cell permeability, while the Boc group allows controlled amine release in vivo .

Q. Are there documented challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Purification Issues : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethyl acetate/hexanes) or continuous-flow purification .
  • Byproduct Management : Optimize Boc-deprotection conditions to minimize tert-butyl carbamate side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

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